Isopiperitenone

Natural Product Synthesis Biosynthetic Pathway Research Chemical Sourcing

Isopiperitenone (CAS 529-01-1) is a p-menthadien-3-one monoterpenoid ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It occurs as a natural, albeit low-abundance, biosynthetic intermediate in the menthol pathway of Mentha species, particularly peppermint (Mentha × piperita).

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 529-01-1
Cat. No. B1196671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopiperitenone
CAS529-01-1
Synonymsiso-piperitenone
isopiperitenone
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(=C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3
InChIKeySEZLYIWMVRUIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopiperitenone (CAS 529-01-1): A Non-Commercially Available Peppermint Pathway Intermediate for Specialized Research and Synthesis


Isopiperitenone (CAS 529-01-1) is a p-menthadien-3-one monoterpenoid ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It occurs as a natural, albeit low-abundance, biosynthetic intermediate in the menthol pathway of Mentha species, particularly peppermint (Mentha × piperita) [1]. The compound is characterized as a pale yellowish oily liquid, practically insoluble in water but soluble in alcohol and oils, with a logP (est) of 2.409, a density of 0.940±0.06 g/cm³ (predicted), and a boiling point of 107.5-109.0 °C at 10 Torr . Unlike more abundant mint monoterpenes like menthol, menthone, or pulegone, (-)-isopiperitenone is explicitly noted as a non-commercially available intermediate, necessitating specialized sourcing or custom synthesis for research use [2].

Why Generic Monoterpene Substitution Fails: The Unique Positioning of Isopiperitenone


Isopiperitenone cannot be generically substituted with more common or commercially available monoterpenes like pulegone, menthone, or piperitenone due to fundamental differences in its chemical reactivity, biological role, and sensory profile. Its unique structure, featuring a specific endocyclic double bond, dictates its function as a dedicated substrate for the enzyme (-)-isopiperitenone reductase (EC 1.3.1.82) [1]. Attempting to use structural analogs like piperitenone in its place fails, as demonstrated by radiolabeling studies showing that [3H]piperitenone is not converted to pulegone but is instead metabolized to the inert compound (+)-piperitone, effectively stalling the biosynthetic pathway [2]. Furthermore, isopiperitenone provides a distinct olfactory profile, described as sweeter than piperitenone, which differentiates it for applications in fragrance research . These specific, quantifiable differences in enzymatic processing and sensory characteristics make generic substitution ineffective and underscore the need for the specific compound in research and development.

Quantitative Differentiation Evidence: Isopiperitenone vs. Its Closest Analogs


Sourcing and Availability: Isopiperitenone vs. Commercial Pathway Intermediates

Isopiperitenone is explicitly identified as a non-commercially available biosynthetic intermediate, unlike other menthol pathway compounds such as (+)-pulegone and (-)-menthone, which are commercially available [1]. This status directly impacts procurement strategies, as sourcing (-)-isopiperitenone requires custom synthesis or specialized academic preparation, making it a compound of interest for research groups focused on pathway-specific studies or biocatalysis.

Natural Product Synthesis Biosynthetic Pathway Research Chemical Sourcing

Enzymatic Pathway Specificity: Isopiperitenone vs. Piperitenone

Isopiperitenone is the true substrate for the pathway enzyme (-)-isopiperitenone reductase (EC 1.3.1.82), while the structurally similar analog piperitenone is not a substrate and cannot be processed [1]. Radiolabeled tracer studies confirm this: (-)-[3H]isopiperitenone was efficiently incorporated into downstream products like (+)-pulegone, (-)-menthone, and (+)-isomenthone, whereas [3H]piperitenone was only converted to the inert metabolite (+)-piperitone and failed to enter the main pathway [2].

Enzymology Metabolic Engineering Biosynthesis

Olfactory Profile for Fragrance Research: Isopiperitenone vs. Piperitenone

Isopiperitenone possesses a distinct odor profile compared to its isomer, piperitenone, which is relevant for fragrance and flavor research. It is described as having a powerful, diffusive odor that is sweeter than that of piperitenone, while retaining an equally minty and penetrating character . This sensory differentiation provides a clear rationale for selecting isopiperitenone over piperitenone when a sweeter, more diffusive mint note is desired in a formulation.

Flavor and Fragrance Chemistry Sensory Science Natural Product Formulation

Evidence-Based Application Scenarios for Isopiperitenone Procurement


Metabolic Engineering and Biosynthetic Pathway Elucidation Studies

Researchers investigating the menthol biosynthetic pathway in Mentha species require the authentic, non-commercially available intermediate (-)-isopiperitenone. Substituting it with a commercially available analog like piperitenone will yield negative results, as piperitenone is not a substrate for the key enzyme (-)-isopiperitenone reductase (EC 1.3.1.82) and is instead diverted to an inert metabolite [REFS-1, REFS-2]. Procuring or synthesizing authentic isopiperitenone is therefore essential for accurate pathway mapping and metabolic flux analysis [3].

Specialty Fragrance and Flavor Ingredient Development

Formulation chemists seeking a specific, sweeter and more diffusive mint note for a new fragrance or flavor product would select isopiperitenone over piperitenone. Organoleptic comparisons indicate that isopiperitenone provides a sweeter, more diffusive character than piperitenone, while maintaining an equally minty and penetrating profile . This makes it a targeted ingredient for creating unique, high-impact sensory experiences in fine fragrances or specialty flavor blends.

Biocatalysis and Chemoenzymatic Synthesis Research

Isopiperitenone serves as a critical substrate or intermediate in chemoenzymatic approaches aimed at producing valuable monoterpenoids. For instance, a published chemoenzymatic route uses (-)-isopiperitenone as a starting material, employing (-)-isopiperitenone reductase (IPR) to convert it to (+)-cis-isopulegone, a precursor to (-)-menthol and other high-value compounds [3]. Researchers developing novel biocatalytic routes to monoterpenoids would need to procure isopiperitenone as a key starting material or analytical standard.

Natural Product Chemistry and Pharmacognosy

Isopiperitenone is identified as a potential biomarker for the consumption of certain foods like dill and spearmint [4]. Its inclusion in a patent as a component of a COX-2 inhibitor formulation also highlights its potential biological relevance [5]. Researchers in natural product chemistry and pharmacognosy investigating the chemical composition of mint oils or the biological activity of specific monoterpenes would require pure isopiperitenone for use as an analytical standard and for in vitro bioassays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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